![molecular formula C16H12FN3O3S2 B6519461 2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 895470-40-3](/img/structure/B6519461.png)
2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(4-Fluorobenzenesulfonyl)-N-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]acetamide (FBT) is an organic compound that has been used in a wide range of scientific research applications. It has been used in a variety of biochemical and physiological experiments, and has been studied for its potential therapeutic applications. FBT is a small molecule that has been used in numerous studies due to its ability to interact with biological systems.
Scientific Research Applications
Metal–Organic Frameworks (MOFs) and Coordination Chemistry
Metal–organic frameworks (MOFs) are porous materials composed of metal ions or clusters connected by organic ligands. FBSPTA serves as a versatile ligand in MOF synthesis. For instance, researchers have synthesized MOFs using FBSPTA as a building block, leading to interesting structures with potential applications in gas storage, catalysis, and drug delivery .
Anticancer Activity
FBSPTA derivatives have demonstrated promising anticancer properties. Researchers have explored their effects on cancer cell lines, revealing cytotoxicity and apoptosis induction. Notably, one derivative (8b) was associated with Nur77-dependent apoptosis and showed anti-hepatocellular carcinoma (HCC) activity in vivo .
Fluorescent Sensors and Detection
FBSPTA-based compounds exhibit strong fluorescence properties. For instance, a solvent-free derivative (1) displays excellent blue-green emission with a high fluorescence quantum yield. Researchers have used this compound for sensitive and quantitative detection of trace pesticides, such as 2,6-dichloro-4-nitroaniline .
Supramolecular Chemistry and Chirality
The flexible achiral ligand FBSPTA has been employed in supramolecular chemistry. Its coordination with metal ions leads to intriguing structures, including homochiral networks. Understanding the chirality arising from supramolecular packing can provide insights into crystal engineering and materials design .
Biological Studies and Target Identification
Researchers have explored FBSPTA derivatives as potential drug candidates. Investigating their interactions with biological targets (such as enzymes or receptors) can reveal novel therapeutic avenues. Computational studies and binding assays are essential for understanding their mode of action .
Materials Science and Crystal Engineering
FBSPTA-containing crystals offer opportunities for materials science. By tuning the coordination environment around the central metal ion, researchers can design functional materials with tailored properties. Applications may include sensors, luminescent materials, and molecular recognition .
Mechanism of Action
Target of Action
A similar compound was found to targetNur77 , a nuclear receptor involved in the regulation of many biological processes, including inflammation, apoptosis, and cancer .
Mode of Action
Compounds targeting nur77 have been shown to induceNur77-mitochondrial targeting and Nur77-dependent apoptosis . This suggests that the compound might interact with Nur77 to modulate its activity, leading to changes in cell survival and death.
Biochemical Pathways
Given its potential interaction with nur77, it may influence pathways related toapoptosis and cell survival .
Result of Action
Compounds that modulate nur77 activity have been associated withinduction of apoptosis in cancer cells . This suggests that the compound might have potential anti-cancer effects.
properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S2/c17-12-3-5-13(6-4-12)25(22,23)10-15(21)20-16-19-14(9-24-16)11-2-1-7-18-8-11/h1-9H,10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWOTHRVTQMRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide |
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